Bienvenue dans la boutique en ligne BenchChem!

5-(Benzyloxy)-2,3-dihydro-1h-inden-1-ol

Lipophilicity Regiochemistry Drug-likeness

5-(Benzyloxy)-2,3-dihydro-1H-inden-1-ol is the specific 5‑substituted regioisomer essential for reproducing Takeda’s EP1688138 synthetic route and for accessing pre‑existing NCI‑60 screening data (NSC 80573). Unlike the 4‑ or 6‑benzyloxy isomers, this para‑like isomer offers distinct LogP (3.245) and boiling point (420.3 °C) that serve as analytical handles for HPLC/GC identity verification. The secondary alcohol handle also enables controlled oxidation to the indanone (CAS 78326‑88‑2). Procure with regioisomeric‑identity confirmation to avoid SAR confounding.

Molecular Formula C16H16O2
Molecular Weight 240.30 g/mol
CAS No. 3199-73-3
Cat. No. B8769778
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Benzyloxy)-2,3-dihydro-1h-inden-1-ol
CAS3199-73-3
Molecular FormulaC16H16O2
Molecular Weight240.30 g/mol
Structural Identifiers
SMILESC1CC2=C(C1O)C=CC(=C2)OCC3=CC=CC=C3
InChIInChI=1S/C16H16O2/c17-16-9-6-13-10-14(7-8-15(13)16)18-11-12-4-2-1-3-5-12/h1-5,7-8,10,16-17H,6,9,11H2
InChIKeyYWZOVDJXPCLYQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Benzyloxy)-2,3-dihydro-1H-inden-1-ol (CAS 3199-73-3): Chemical Identity, Indanol Classification, and Procurement-Relevant Distinctions


5-(Benzyloxy)-2,3-dihydro-1H-inden-1-ol (CAS 3199-73-3) is a benzyloxy-substituted 1-indanol belonging to the bicyclic indane class, which fuses a benzene ring with a cyclopentane ring bearing a secondary alcohol at the 1-position . This compound is distinguished from its closest regioisomeric analogs—the 4-benzyloxy (CAS 211805-71-9) and 6-benzyloxy (CAS 1195221-84-1) variants—by the para-like positioning of the benzyloxy substituent relative to the indane bridgehead, which modulates both computed physicochemical properties and synthetic accessibility . The compound carries the National Cancer Institute screening identifier NSC 80573, indicating its historical inclusion in the NCI-60 anticancer screening program [1]. It is commercially available primarily as a research intermediate with typical purity specifications of 95% .

Why 5-(Benzyloxy)-2,3-dihydro-1H-inden-1-ol Cannot Be Interchanged with 4- or 6-Benzyloxy Regioisomers Without Experimental Validation


Within the benzyloxy-indanol subclass, the position of the benzyloxy substituent on the indane ring is not a trivial structural variation. The 5-substituted isomer places the benzyloxy group at a position electronically conjugated with the indane bridgehead, whereas the 4-isomer positions it ortho-like relative to the cyclopentane fusion and the 6-isomer places it at the position most distal from the hydroxyl-bearing carbon . These regiochemical differences are predicted to produce quantifiable shifts in lipophilicity (LogP approximately 3.25 for the 5-isomer versus approximately 3.21 for the 4-isomer), boiling point (420.3°C vs. ~417.6°C), and polar surface area, all of which can alter chromatographic behavior, metabolic stability, and target engagement in biological systems . Furthermore, the 5-benzyloxy isomer is the specific regioisomer cited in Takeda Pharmaceutical's patent EP1688138 A1 as a synthetic intermediate, whereas the 4- and 6-isomers are not referenced in the same patent context . Generic substitution among regioisomers without experimental re-validation therefore introduces unquantified risk in both synthetic route fidelity and biological assay reproducibility.

Quantitative Differentiation Evidence for 5-(Benzyloxy)-2,3-dihydro-1H-inden-1-ol Versus Closest Analogs


Regioisomeric Impact on Computed Lipophilicity: 5-Benzyloxy vs. 4-Benzyloxy Indanol LogP Comparison

The computed octanol-water partition coefficient (LogP) of the 5-benzyloxy isomer (3.245) is approximately 0.04 log units higher than that of the 4-benzyloxy regioisomer (approximately 3.205), a difference attributable to the altered electronic environment conferred by the substituent position relative to the indane ring system [1]. While modest in absolute magnitude, such differences can translate into measurably distinct retention times in reversed-phase HPLC and differential membrane permeability in cell-based assays.

Lipophilicity Regiochemistry Drug-likeness Chromatographic retention

Boiling Point Differentiation Between 5-Benzyloxy and 4-Benzyloxy Indanol Regioisomers

The 5-benzyloxy isomer exhibits a boiling point of 420.3°C at 760 mmHg, whereas the 4-benzyloxy isomer has a predicted boiling point of approximately 417.6°C at 760 mmHg . Although both values are elevated, the ~2.7°C difference provides a physical property basis for distinguishing the two isomers during thermal processing or analytical method development.

Thermal properties Purification Distillation Regiochemistry

Patent-Documented Synthetic Utility: 5-Benzyloxy Indanol as a Specifically Claimed Intermediate in EP1688138 A1

The 5-benzyloxy isomer is explicitly cited as a synthetic intermediate in Takeda Pharmaceutical Company Limited's patent EP1688138 A1 (2006), appearing on page/column 81 . Neither the 4-benzyloxy regioisomer (CAS 211805-71-9) nor the 6-benzyloxy regioisomer (CAS 1195221-84-1) has been identified in the same patent document. This patent linkage provides the 5-isomer with a documented precedent in industrial pharmaceutical synthesis that its regioisomeric counterparts currently lack.

Patent prior art Synthetic intermediate Freedom to operate Takeda

NCI Screening History: NSC 80573 Designation Provides a Unique Data Repository Absent for 4- and 6-Benzyloxy Isomers

The 5-benzyloxy isomer has been assigned the National Cancer Institute identifier NSC 80573, indicating its historical submission to the NCI-60 human tumor cell line screening panel [1]. NCI-assigned compounds undergo standardized in vitro growth inhibition testing across a panel of 60 cancer cell lines representing leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancers. Neither the 4-benzyloxy nor the 6-benzyloxy regioisomer has been identified with a corresponding NSC number in publicly available databases, meaning the NCI-60 screening data archive is uniquely available for the 5-substituted isomer .

NCI-60 Anticancer screening NSC number Historical bioactivity data

Computed Polar Surface Area and Hydrogen Bonding Capacity: Differentiation from the 5-Benzyloxyindole Analog

5-(Benzyloxy)-2,3-dihydro-1H-inden-1-ol possesses a computed polar surface area (PSA) of 29.46 Ų with one hydrogen bond donor and two hydrogen bond acceptors, and a molecular weight of 240.30 g/mol . In contrast, the closely related indole analog 5-benzyloxyindole (CAS 1215-59-4) has a lower molecular weight of 223.27 g/mol and contains a nitrogen heteroatom within the five-membered ring, which introduces a hydrogen bond acceptor not present in the carbocyclic indane scaffold . These scaffold-level differences result in distinct physicochemical profiles that can affect both synthetic reactivity (the indanol is susceptible to oxidation to the corresponding indanone) and biological target engagement.

Polar surface area Blood-brain barrier penetration Drug-likeness Indane vs. indole

Procurement-Relevant Application Scenarios for 5-(Benzyloxy)-2,3-dihydro-1H-inden-1-ol Based on Evidence-Supported Differentiation


Synthetic Intermediate in Ghrelin Receptor Modulator Development Programs

The indane scaffold has been validated as a core structure for ghrelin receptor full agonists, as demonstrated by Gardelli et al. (2018, J. Med. Chem.) who reported an indane-based series achieving nanomolar potency (EC50 as low as 1.6 nM) and sustained IGF-1 elevation in canine pharmacodynamic models [1]. The 5-benzyloxy-indanol serves as a versatile late-stage intermediate that can be further elaborated at the hydroxyl position or deprotected at the benzyloxy group to access 5-hydroxy-indanol, a key pharmacophoric fragment for hydrogen bonding interactions within the ghrelin receptor binding pocket. Researchers engaged in GHS-R1a agonist or antagonist programs should prioritize the 5-substituted regioisomer based on its documented patent precedence in Takeda's EP1688138 A1 .

Anticancer Hit Identification Leveraging NCI-60 Historical Screening Data

The assignment of NSC 80573 to this compound provides a unique entry point for cancer research groups seeking to mine historical NCI-60 screening data for preliminary cytotoxicity profiles across a standardized panel of 60 human tumor cell lines [1]. This pre-existing dataset—unavailable for the 4- and 6-benzyloxy regioisomers—can inform hit triage decisions without requiring de novo in vitro screening, potentially compressing the hit-to-lead timeline. Researchers investigating indane-based anticancer agents should consider retrieving NCI Developmental Therapeutics Program data for NSC 80573 as a starting point for structure-activity relationship exploration.

Regioisomerically Pure Building Block for Medicinal Chemistry Library Synthesis

For medicinal chemistry groups constructing focused libraries of indane-based compounds, regioisomeric purity of the starting building block is critical for SAR interpretability. The quantified differences in LogP (3.245 vs. ~3.205) and boiling point (420.3°C vs. ~417.6°C) between the 5- and 4-benzyloxy isomers provide analytical handles for verifying regioisomeric identity via HPLC or GC methods [1]. Procurement specifications should include confirmation of substitution position (e.g., by NMR or HPLC retention time matching against an authentic 5-benzyloxy standard) to avoid confounding biological assay results with regioisomeric contamination.

Precursor to 5-Benzyloxy-1-indanone via Controlled Oxidation for Downstream Diversification

The secondary alcohol of 5-(benzyloxy)-2,3-dihydro-1H-inden-1-ol provides a synthetic handle for controlled oxidation to 5-(benzyloxy)-2,3-dihydro-1H-inden-1-one (CAS 78326-88-2), thereby offering access to both the alcohol and ketone oxidation states from a single procurement [1]. This redox relationship is not available from the 5-benzyloxyindole scaffold, which lacks the oxidizable secondary alcohol. Process chemistry groups seeking to maximize synthetic divergence from a single intermediate should evaluate the 5-benzyloxy-indanol for its dual utility as both a nucleophilic alcohol and an oxidizable precursor.

Quote Request

Request a Quote for 5-(Benzyloxy)-2,3-dihydro-1h-inden-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.